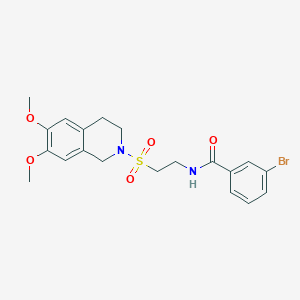

(E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one, also known as 3-Bromo-4'-bromo-α,α-dimethyl-4-styrylbenzeneacetophenone, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects. In

Applications De Recherche Scientifique

Nonlinear Optical Properties

Chalcone derivatives, including compounds closely related to (E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one, have been studied for their nonlinear optical (NLO) properties. These compounds exhibit significant linear, second, and third-order NLO activities, making them suitable for applications in various semiconductor devices. The research underscores the potential of these chalcones as electron transport materials in organic semiconductor devices due to their large electron transfer integral values, indicative of effective charge transport mechanisms (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

Inhibition of Enzymes

A study on 4-phenylbutenone derivative bromophenols, structurally related to (E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one, explored their efficacy as inhibitors for carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. These derivatives demonstrated promising inhibitory activities, suggesting potential applications in medicinal chemistry for managing conditions related to enzyme dysregulation (Bayrak, Taslimi, Gülçin, & Menzek, 2017).

Antibacterial Activities

Research on a new chalcone structure similar to (E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one revealed its antibacterial potential. The compound exhibited activities against both gram-positive and gram-negative bacterial strains. This finding highlights the relevance of such compounds in developing new antibacterial agents, which could be crucial in the fight against resistant bacterial infections (Thanigaimani, Arshad, Khalib, Razak, Arunagiri, Subashini, Sulaiman, Hashim, & Ooi, 2015).

Quantum Chemical Investigations

A study focused on the structural properties and quantum chemical analysis of a new chalcone derivative, closely related to the compound of interest, highlighted the utility of these compounds in understanding the relationship between molecular structure and optical properties. Through quantum chemical investigations, researchers can predict and tailor the properties of chalcone derivatives for specific applications, such as in optoelectronics and materials science (Zaini, Arshad, Ibrahim, Khalib, & Zainuri, 2018).

Propriétés

IUPAC Name |

(E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Br2O/c17-14-9-7-13(8-10-14)16(19)6-2-4-12-3-1-5-15(18)11-12/h1-5,7-11H,6H2/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQDIVRRBJGYGH-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CCC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/CC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(3-bromophenyl)-1-(4-bromophenyl)but-3-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B2829836.png)

![5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B2829845.png)

![4-(2-chloro-6-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2829846.png)

![N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2829850.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-1-naphthamide](/img/structure/B2829851.png)

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2829852.png)

![2-(2,4-difluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2829853.png)